An In-depth Technical Guide to 4-Isopropenylphenol: Structure, Properties, and Applications
An In-depth Technical Guide to 4-Isopropenylphenol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropenylphenol (B43103), also known as p-isopropenylphenol, is an organic compound of significant interest in both industrial and research settings. Structurally, it consists of a phenol (B47542) ring substituted with an isopropenyl group at the para position.[1] This arrangement imparts a unique combination of reactivity, making it a valuable intermediate in the synthesis of various polymers and fine chemicals. Notably, it serves as a key monomer in the production of certain polymers and as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 4-isopropenylphenol, with a focus on its relevance to drug development and research.
Chemical Structure and Identification
4-Isopropenylphenol is characterized by the presence of both a hydroxyl group and a carbon-carbon double bond, which are key to its chemical reactivity.
| Identifier | Value |
| IUPAC Name | 4-(Prop-1-en-2-yl)phenol[1] |
| CAS Number | 4286-23-1[1] |
| Molecular Formula | C₉H₁₀O[1] |
| Molecular Weight | 134.18 g/mol |
| SMILES | CC(=C)C1=CC=C(C=C1)O[1] |
| InChI | InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3[1] |
Physicochemical Properties
The physical and chemical properties of 4-isopropenylphenol are summarized in the table below. It is a white crystalline solid at room temperature with limited solubility in water but good solubility in various organic solvents.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 83-85 °C[1] |
| Boiling Point | 136-137 °C at 20 Torr |
| Density | 1.003 ± 0.06 g/cm³ (predicted) |
| Flash Point | 97.7 ± 8.4 °C (predicted) |
| pKa | 9.80 ± 0.15 (predicted) |
| Solubility | Poorly soluble in water; Soluble in chloroform, ethyl acetate (B1210297), and alcohols. |
Synthesis and Purification
4-Isopropenylphenol can be synthesized through several routes, most notably from the pyrolysis of bisphenol A or the dehydrogenation of 4-isopropylphenol (B134273).
Synthesis from Bisphenol A
A common industrial method for producing 4-isopropenylphenol is through the high-temperature hydrolysis of bisphenol A (BPA).[1] This process involves the cleavage of BPA into 4-isopropenylphenol and phenol. The reaction can be carried out in high-temperature liquid water without the need for a catalyst.[1]
Experimental Protocol: Synthesis of 4-Isopropenylphenol from Bisphenol A
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Materials: Bisphenol A, deionized water.
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Apparatus: High-pressure batch reactor.
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Procedure:
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A known quantity of bisphenol A is loaded into a high-pressure batch reactor.
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Deionized water is added as the reaction medium.
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The reactor is sealed and heated to a temperature range of 200–350 °C.
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The reaction is allowed to proceed for a specified duration.
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After cooling, the reaction mixture is collected. The primary products are 4-isopropenylphenol and phenol.
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Synthesis from 4-Isopropylphenol
Another synthetic route is the catalytic dehydrogenation of 4-isopropylphenol.[1] This method involves passing vaporized 4-isopropylphenol over a suitable catalyst at elevated temperatures.
Experimental Protocol: Catalytic Dehydrogenation of 4-Isopropylphenol
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Materials: 4-Isopropylphenol, catalyst (e.g., a supported metal oxide).
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Apparatus: Fixed-bed reactor, furnace, condenser.
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Procedure:
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The catalyst is packed into a fixed-bed reactor and heated to the desired reaction temperature in a furnace.
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4-Isopropylphenol is vaporized and passed over the catalyst bed, typically with a carrier gas.
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The product stream is cooled in a condenser to collect the liquid products.
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The product mixture, containing 4-isopropenylphenol, unreacted starting material, and byproducts, is then subjected to purification.
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Purification
Purification of 4-isopropenylphenol is crucial to remove unreacted starting materials, byproducts, and any polymers that may have formed. Recrystallization is a common method for obtaining high-purity 4-isopropenylphenol.
Experimental Protocol: Purification by Recrystallization
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Materials: Crude 4-isopropenylphenol, suitable solvent (e.g., cyclohexane (B81311) or a mixture of ethyl acetate and hexanes).
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Apparatus: Erlenmeyer flask, hot plate, Büchner funnel, vacuum flask.
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Procedure:
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The crude 4-isopropenylphenol is dissolved in a minimal amount of the hot solvent in an Erlenmeyer flask.
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The hot solution is filtered, if necessary, to remove any insoluble impurities.
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The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
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The resulting crystals are collected by vacuum filtration using a Büchner funnel.
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The crystals are washed with a small amount of cold solvent to remove any remaining impurities.
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The purified 4-isopropenylphenol is then dried under vacuum.
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Spectroscopic Analysis
The structure and purity of 4-isopropenylphenol are typically confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 4-isopropenylphenol will show characteristic signals for the aromatic protons, the vinyl protons of the isopropenyl group, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the aromatic region, while the vinyl protons will be singlets further upfield. The methyl protons will also be a singlet, and the hydroxyl proton will be a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the aromatic ring and the isopropenyl group, as well as the CH carbons of the aromatic ring and the methyl carbon.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A small amount of purified 4-isopropenylphenol is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
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Data Acquisition: Standard pulse programs for ¹H and ¹³C NMR are used. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.
Infrared (IR) Spectroscopy
The IR spectrum of 4-isopropenylphenol will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (a broad band around 3300 cm⁻¹), the C=C stretch of the aromatic ring (around 1600 cm⁻¹), and the C=C stretch of the isopropenyl group (around 1630 cm⁻¹).
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a transparent disk.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of 4-isopropenylphenol and identifying any volatile impurities. The gas chromatogram will show a major peak corresponding to 4-isopropenylphenol, and the mass spectrum of this peak will display a molecular ion peak and characteristic fragmentation patterns.
Experimental Protocol: GC-MS Analysis
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Sample Preparation: A dilute solution of 4-isopropenylphenol is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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GC Conditions: A suitable capillary column (e.g., a nonpolar or medium-polarity column) is used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of components. The injector and detector temperatures are set appropriately.
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MS Conditions: Electron ionization (EI) is typically used. The mass spectrometer is set to scan a relevant mass range.
Applications in Research and Drug Development
4-Isopropenylphenol serves as a versatile building block in organic synthesis, with applications in polymer chemistry and the synthesis of bioactive molecules.
Polymer Chemistry
4-Isopropenylphenol is used as a monomer in the production of polycarbonate and epoxy resins.[2] Its bifunctional nature (a polymerizable vinyl group and a reactive hydroxyl group) allows for the creation of polymers with specific properties.
Intermediate in Chemical Synthesis
It is a key intermediate in the synthesis of other valuable chemicals. For instance, it is used in the production of 3,5-Dichlorobisphenol A, another monomer for specialized polymers.[2]
Relevance to Drug Development
While direct applications of 4-isopropenylphenol as a drug are not common, its structural motif is of interest in medicinal chemistry. The phenol group can be modified to introduce various functionalities, and the isopropenyl group can participate in a range of chemical transformations. It can be used as a starting material for the synthesis of more complex molecules with potential biological activity. For example, phenolic compounds are known to be scaffolds for a variety of therapeutic agents, and the isopropenyl group offers a handle for further chemical elaboration. Its structural similarity to other phenolic compounds with known biological activities, such as some anesthetics and antimicrobial agents, suggests its potential as a precursor in the development of new drugs.
Biological Activity and Signaling Pathways
4-Isopropenylphenol has been reported to exhibit estrogenic activity.[2] This biological effect is attributed to its ability to interact with estrogen receptors, mimicking the action of the natural hormone estradiol (B170435).
Estrogenic Activity
Phenolic compounds with structural similarities to estradiol can bind to estrogen receptors (ERα and ERβ) and modulate their activity. This interaction can trigger a cascade of cellular events normally regulated by estrogens. The binding of a ligand to the estrogen receptor leads to receptor dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes. This can lead to various physiological responses, including effects on cell proliferation and differentiation.
Potential Interaction with Signaling Pathways
The estrogenic activity of compounds like 4-isopropenylphenol implies an interaction with estrogen signaling pathways. Furthermore, there is evidence that bisphenol A, a closely related compound, can interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway is a crucial regulator of cell growth, differentiation, and apoptosis. It is initiated by the binding of a TGF-β ligand to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression. It is plausible that 4-isopropenylphenol could also modulate this or other signaling pathways, an area that warrants further investigation.
Caption: Generalized mechanism of estrogenic activity of 4-Isopropenylphenol.
Safety and Handling
4-Isopropenylphenol is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Isopropenylphenol is a valuable chemical intermediate with a range of applications in polymer science and organic synthesis. Its potential biological activity, particularly its estrogenic effects, makes it a compound of interest for further research, especially in the context of drug development and toxicology. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers and scientists working with this versatile molecule.
Caption: Workflow for the synthesis and purification of 4-Isopropenylphenol.
